An In-depth Technical Guide to the Stereoselective Synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
An In-depth Technical Guide to the Stereoselective Synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol
Introduction
Carvedilol is a third-generation, non-selective β-adrenergic antagonist with α1-blocking and antioxidant properties, widely prescribed for the management of hypertension and congestive heart failure.[1][2] The therapeutic efficacy of Carvedilol is primarily attributed to its (S)-enantiomer, which is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[3] Both enantiomers, however, exhibit comparable α1-blocking activity.[4] This stereoselectivity in pharmacological action underscores the importance of enantiomerically pure synthesis in drug development.
This technical guide focuses on a specific analog, (S)-(-)-5'-Benzyloxyphenyl Carvedilol, a molecule of interest for structure-activity relationship (SAR) studies and as a potential metabolite or prodrug. The introduction of a benzyloxy group at the 5'-position of the phenoxy ring may influence the compound's metabolic stability, lipophilicity, and receptor-binding affinity. This document provides a comprehensive, step-by-step pathway for the stereoselective synthesis of this target compound, grounded in established chemical principles and analogous procedures for Carvedilol synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, (S)-(-)-5'-Benzyloxyphenyl Carvedilol, reveals a convergent synthetic strategy. The primary disconnection is at the secondary amine, leading to two key building blocks: the chiral epoxide, (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole, and the substituted amine, 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine. This approach allows for the independent synthesis of these precursors, followed by a convergent coupling reaction to form the final product.
Caption: Retrosynthetic analysis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol.
Proposed Synthetic Pathway
The proposed forward synthesis is a three-stage process, ensuring high stereochemical fidelity and minimizing the formation of common impurities. The key steps are:
-
Synthesis of the Chiral Epoxide: Preparation of (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole from 4-hydroxycarbazole and (R)-epichlorohydrin. The use of the (R)-enantiomer of epichlorohydrin ensures the desired (S)-configuration in the final product due to a stereoinvertive S(_N)2 reaction.
-
Synthesis of the Amine Side-Chain: Preparation of 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine. This intermediate is commercially available but can also be synthesized from appropriate precursors.
-
Convergent Coupling: The stereoselective ring-opening of the chiral epoxide with the synthesized amine to yield the final product, (S)-(-)-5'-Benzyloxyphenyl Carvedilol.
Caption: Proposed synthetic pathway for (S)-(-)-5'-Benzyloxyphenyl Carvedilol.
Detailed Experimental Protocols
Stage 1: Synthesis of (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole
This procedure is adapted from established methods for the synthesis of the chiral epoxide intermediate of Carvedilol.[5][6]
Protocol:
-
To a stirred solution of 4-hydroxycarbazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or isopropyl alcohol (IPA), add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or sodium hydroxide (NaOH).[6]
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
Add (R)-epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole.
Causality: The use of (R)-epichlorohydrin is crucial for obtaining the (S)-enantiomer of the final product. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide attacks the least substituted carbon of the epoxide, leading to an inversion of stereochemistry.[6]
Stage 2: Synthesis of 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine
This intermediate is commercially available. However, a plausible synthetic route is outlined below for completeness, based on standard ether synthesis and functional group transformations.
Protocol:
-
Benzylation: Protect the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenol with benzyl bromide in the presence of a base like K₂CO₃ in acetone to yield 4-(benzyloxy)-3-methoxyphenol.
-
Williamson Ether Synthesis: React the resulting phenol with 2-chloro-N,N-dimethylethanamine in the presence of a base to form the corresponding ether.
-
Gabriel Synthesis or Azide Reduction: Alternatively, react the phenol with 2-bromoethanol, followed by conversion of the alcohol to an azide and subsequent reduction to the primary amine. A more direct approach involves the Gabriel synthesis with N-(2-bromoethyl)phthalimide followed by hydrazinolysis.[7]
Stage 3: Convergent Coupling to (S)-(-)-5'-Benzyloxyphenyl Carvedilol
This final step involves the regioselective ring-opening of the chiral epoxide with the amine side-chain.[8][9]
Protocol:
-
Dissolve (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) and 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine (1.1 equivalents) in a suitable solvent such as ethanol, isopropanol, or toluene.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford (S)-(-)-5'-Benzyloxyphenyl Carvedilol.
Causality: The ring-opening of the epoxide by the amine is a classic S(_N)2 reaction. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, leading to the desired β-amino alcohol product with high regioselectivity.[10][11]
Key Strategic Considerations
-
Stereocontrol: The key to obtaining the desired (S)-enantiomer is the use of a chiral precursor, in this case, (R)-epichlorohydrin. This strategy is often more efficient and cost-effective than chiral resolution of the final racemic product.[12]
-
Impurity Management: A common impurity in Carvedilol synthesis is the "bis impurity," formed by the reaction of a second molecule of the epoxide with the secondary amine of the product.[1] To minimize this, a slight excess of the amine side-chain can be used. Alternatively, a benzyl-protected amine can be employed, followed by a final debenzylation step via catalytic hydrogenation.[13]
-
Reaction Conditions: The choice of solvent and temperature for the final coupling step can influence the reaction rate and impurity profile. Protic solvents like ethanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.
Data Presentation
The following table summarizes expected data for the key compounds in this synthetic pathway. The values are based on the known data for Carvedilol and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data |
| (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole | C₁₅H₁₃NO₂ | 239.27 | 75-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC to confirm enantiomeric purity. |
| 2-(5-(benzyloxy)-2-methoxyphenoxy)ethanamine | C₁₆H₁₉NO₃ | 273.33 | N/A (Commercial) | ¹H NMR, ¹³C NMR, Mass Spectrometry. |
| (S)-(-)-5'-Benzyloxyphenyl Carvedilol | C₃₁H₃₂N₂O₄ | 512.60 | 60-70 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Chiral HPLC for enantiomeric excess (e.e.) determination. |
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- The chemical structure of carvedilol. The asterix denote the chiral center. (n.d.).
- Madhusudhan, G., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals.
- (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. (n.d.). NIH.
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- BIO ACTIVE CARVEDILOL DERIV
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- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. (n.d.). PrepChem.com.
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- Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. (2015).
- Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (2021).
- 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE. (n.d.).
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- hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses Procedure.
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- Process for producing methoxyphenol or ethoxyphenol. (1968).
- 5-Bromo-2-methoxyphenol synthesis. (n.d.). ChemicalBook.
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